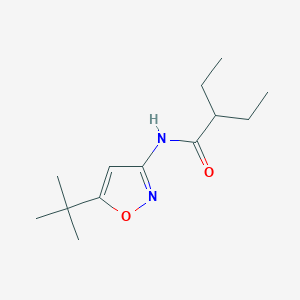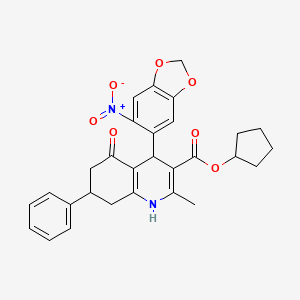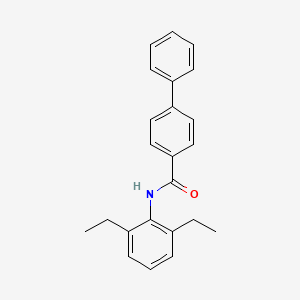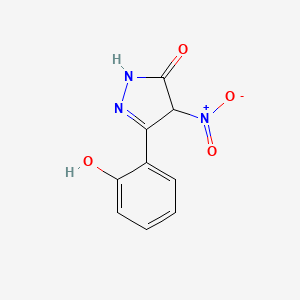![molecular formula C20H21NO6 B4938841 2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAA belongs to the class of compounds known as acrylic acids, which are characterized by a double bond between the carbon atoms in the carboxylic acid group and the adjacent carbon atom. In
作用机制
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid exerts its effects through multiple mechanisms, including the inhibition of enzymes involved in cancer cell growth, the activation of signaling pathways involved in cell death, and the modulation of inflammatory pathways. This compound has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and transcription. By inhibiting these enzymes, this compound can prevent the growth and division of cancer cells. This compound has also been found to activate the p53 signaling pathway, which is involved in programmed cell death. This activation can induce apoptosis in cancer cells. Additionally, this compound has been found to modulate inflammatory pathways by reducing the production of inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In neuroprotection research, this compound has been found to protect neurons from damage and death, leading to improved cognitive and motor function. In inflammation research, this compound has been found to reduce inflammation and associated pain and swelling.
实验室实验的优点和局限性
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent effects in various applications. However, there are also some limitations to its use. This compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays. Additionally, the specific mechanisms of action of this compound are not yet fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several potential future directions for research on 2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the specific mechanisms of action of this compound in different applications, which could lead to the development of more targeted therapies. Additionally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its effects. Overall, this compound is a promising compound with significant potential for use in various fields of medicine.
合成方法
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid can be synthesized through a multi-step process starting with the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form 4-methylbenzylidene-3,4,5-trimethoxyaniline. This compound is then reacted with ethyl acetoacetate to form this compound.
科学研究应用
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain following injury or disease. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in treating conditions such as rheumatoid arthritis.
属性
IUPAC Name |
(E)-2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-12-5-7-14(8-6-12)19(22)21-15(20(23)24)9-13-10-16(25-2)18(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,21,22)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSURNOALWJSDB-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,4-dimethylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4938764.png)
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)


![2-ethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4938785.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)
![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)


![4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4938842.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)

